molecular formula C12H9NO4 B1267430 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid CAS No. 63463-21-8

7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid

Cat. No.: B1267430
CAS No.: 63463-21-8
M. Wt: 231.2 g/mol
InChI Key: LPSWUKNDSMXKRO-UHFFFAOYSA-N
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Description

“7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid” is a chemical compound with the molecular formula C12H9NO4 . It has a molecular weight of 231.21 . The IUPAC name for this compound is 7-acetyl-4-hydroxy-3-quinolinecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H9NO4/c1-6(14)7-2-3-8-10(4-7)13-5-9(11(8)15)12(16)17/h2-5H,1H3,(H,13,15)(H,16,17) . This code provides a detailed description of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Chemical Properties

  • Torii, Okumoto, and Xu (1991) developed a practical synthetic approach for 1,4-dihydro-4-oxo-quinoline-3-carboxylic acids through the electro-oxidative formation of double bonds adjacent to the nitrogen atom, demonstrating the efficiency with substituents at the C7 position (Torii, Okumoto, & Xu, 1991).

Molecular Rearrangement and Derivative Synthesis

  • Klásek et al. (2003) explored the synthesis of 4-alkyl/aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones and their bromo derivatives, leading to various carboxylic acids and furoquinoline derivatives, demonstrating the versatility in the synthesis and rearrangement of these compounds (Klásek, Kořistek, Sedmera, & Halada, 2003).

Antibacterial Activity

  • Li et al. (2004) prepared and evaluated novel fluoroquinolone compounds, including derivatives of 1,4-dihydro-4-oxo-3-quinoline carboxylic acid, for antibacterial activity, highlighting the potential medical applications of these compounds (Li, Lu, Yang, & Zhang, 2004).

Antimicrobial Evaluation

Safety and Hazards

The compound is labeled as an irritant according to the safety information provided . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Properties

IUPAC Name

7-acetyl-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c1-6(14)7-2-3-8-10(4-7)13-5-9(11(8)15)12(16)17/h2-5H,1H3,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSWUKNDSMXKRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10316821
Record name 7-acetyl-4-oxo-1H-quinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10316821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63463-21-8
Record name 7-Acetyl-4-hydroxy-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63463-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 307163
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC307163
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307163
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-acetyl-4-oxo-1H-quinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10316821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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